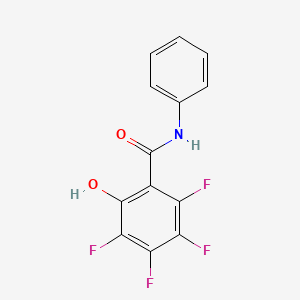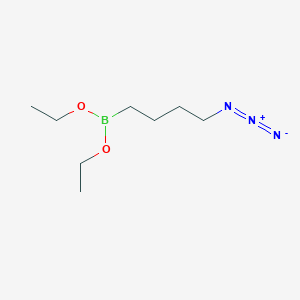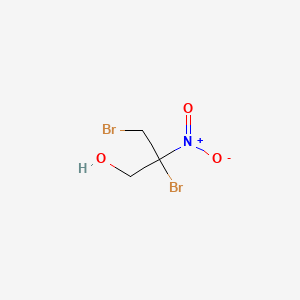![molecular formula C14H18N4O6 B14290584 N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide CAS No. 126759-26-0](/img/structure/B14290584.png)
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, an oxopropan-2-yl group, and a dinitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dinitrobenzoic acid with diethylamine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the oxopropan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding diamine derivative, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can interact with active sites of enzymes, while the dinitrobenzamide moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- N-[1-(Diethylamino)-1-oxopropan-2-yl]-4-nitrobenzamide
- N-[1-(Diethylamino)-1-oxopropan-2-yl]-2,4-dinitrobenzamide
Uniqueness
N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups on the benzamide ring, which influences its chemical reactivity and biological activity. The combination of the diethylamino and oxopropan-2-yl groups also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
126759-26-0 |
|---|---|
Molecular Formula |
C14H18N4O6 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-[1-(diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H18N4O6/c1-4-16(5-2)14(20)9(3)15-13(19)10-6-11(17(21)22)8-12(7-10)18(23)24/h6-9H,4-5H2,1-3H3,(H,15,19) |
InChI Key |
RWKPASLBSJEORF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)



![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)




![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)


